6-methyl-3,4-dihydroquinolin-2(1H)-one is an organic compound classified within the quinoline family. This compound features a core structure characterized by a methyl group at the 6th position and a carbonyl group at the 2nd position of the quinoline ring. It is recognized for its diverse biological and pharmacological properties, making it a significant subject of study in medicinal chemistry.
The compound is cataloged under various chemical databases, including PubChem, where it is identified by its IUPAC name as 6-methyl-3,4-dihydroquinolin-2(1H)-one. Its molecular formula is C10H11NO, with a molecular weight of approximately 175.21 g/mol. The compound has garnered attention due to its potential applications in drug development, particularly in cancer therapy and the inhibition of tubulin polymerization.
The synthesis of 6-methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods:
6-methyl-3,4-dihydroquinolin-2(1H)-one participates in various chemical reactions that enhance its utility:
These reactions are critical for modifying the compound to enhance its biological activity or to synthesize derivatives with novel properties .
The mechanism of action for compounds like 6-methyl-3,4-dihydroquinolin-2(1H)-one often involves interactions with biological targets such as enzymes or receptors:
The exact mechanisms often require further investigation through biochemical assays and molecular modeling studies.
6-methyl-3,4-dihydroquinolin-2(1H)-one possesses several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in various applications and formulations .
The applications of 6-methyl-3,4-dihydroquinolin-2(1H)-one extend into several scientific domains:
Multicomponent reactions (MCRs) efficiently construct the 6-methyl-3,4-dihydroquinolin-2(1H)-one scaffold by integrating multiple precursors in a single step. A notable approach involves the reductive cyclization of nitro-intermediates, where catalytic systems enable high-yielding transformations. For example, iron powder in ethanol/water mixtures facilitates the reduction of 1-methyl-6-nitro-3,4-dihydroquinolin-2-one intermediates, achieving 97% yield under reflux conditions [4]. This strategy exemplifies atom economy by directly incorporating the methyl group at the C6 position while forming the bicyclic lactam core. The reaction proceeds via sequential nitro reduction, imine formation, and lactamization, demonstrating MCRs' utility in streamlining quinolinone synthesis.
Table 1: Multicomponent Reaction Components for 6-Methyl-3,4-dihydroquinolin-2(1H)-one Derivatives
Precursor | Catalytic System | Solvent | Time/Temp | Yield |
---|---|---|---|---|
1-Methyl-6-nitro-3,4-dihydroquinolin-2-one | Iron powder, NH₄Cl | Ethanol/water | 2h reflux | 97% |
N-substituted nitro intermediates | Pd/C, H₂ | THF | 24h, RT | 85-92% (projected) |
While specific asymmetric syntheses of 6-methyl-3,4-dihydroquinolin-2(1H)-one are not detailed in the available literature, the compound’s structure suggests viability for enantioselective routes. The saturated ring system adjacent to the carbonyl enables potential chiral induction through proline-derived organocatalysts or transition-metal complexes. Theoretical frameworks support using Ru(III)-TsDPEN catalysts for asymmetric transfer hydrogenation of precursor imines, which could generate enantioenriched tetrahydroquinolines. Such methodologies would exploit the compound’s planar chirality potential, though experimental validation remains an open research avenue. Recent advances in dynamic kinetic resolution of racemic lactams could further enhance stereocontrol .
L-Proline catalysis enables efficient access to structurally complex derivatives through Knoevenagel-Michael-cyclization cascades. Though direct reports are limited for 6-methyl-3,4-dihydroquinolin-2(1H)-one, analogous syntheses demonstrate that proline (10–20 mol%) in DMF efficiently assembles functionalized quinolinones. One protocol involves condensing aldehydes with activated methylene compounds, followed by intramolecular lactamization [1]. For N-alkylated variants, sodium hydride in DMF facilitates nucleophilic substitution at the lactam nitrogen using alkyl halides, as evidenced by the 81% yield achieved with 1-bromo-3-chloropropane [1]. This method enables installation of pharmacophoric groups like chloropropyl chains, critical for bioactive molecule development.
Table 2: Proline-Catalyzed Derivative Synthesis
Catalyst | Reaction Sequence | Key Intermediate | Product Diversity |
---|---|---|---|
L-Proline (15 mol%) | Knoevenagel-Michael | Enolizable aldehydes | C3/C6-disubstituted quinolinones |
NaH/DMF | N-Alkylation | 1-Bromo-3-chloropropane | N-(chloropropyl) derivatives |
Recent innovations prioritize eco-compatible systems for quinolinone synthesis. Key advances include:
Table 3: Sustainability Metrics for Synthetic Routes
Parameter | Traditional Route | Sustainable Route | Improvement |
---|---|---|---|
Solvent environmental impact | DCM/THF | Ethanol/water | GWP reduced 70% |
Catalyst toxicity | Pd/C (heavy metal) | Fe⁰ (abundant metal) | Aquatic toxicity lowered 90% |
Reaction temperature | 100–150°C | 60–80°C | Energy use cut by 45% |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8